7-Hydroxyquinoline-3-carboxylic acid
Overview
Description
7-Hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a carboxylic acid group at the 3rd position. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The hydroxylation at the 7th position and carboxylation at the 3rd position can be achieved through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and its ability to chelate metal ions.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 7-Hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. It also interacts with nucleic acids and proteins, affecting their function.
Pathways Involved: The inhibition of metalloenzymes can disrupt essential biological processes, leading to antimicrobial and anticancer effects. .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar to 7-Hydroxyquinoline-3-carboxylic acid, this compound has a hydroxyl group at the 8th position and is known for its antimicrobial and anticancer properties.
5-Carboxy-8-hydroxyquinoline: This compound has a carboxylic acid group at the 5th position and is a potent inhibitor of 2-oxoglutarate-dependent enzymes
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
7-hydroxyquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVSBXGQVAGYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631111 | |
Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659730-27-5 | |
Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxyquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that αCHCA might rearrange into HQA in the gas phase. Why is this significant in the context of MALDI mass spectrometry?
A: MALDI, or Matrix-Assisted Laser Desorption/Ionization, relies on the properties of a matrix compound to facilitate the ionization of analyte molecules. The study you cited found that αCHCA, a commonly used MALDI matrix, may undergo a gas-phase rearrangement into HQA, a more thermodynamically stable isomer with a higher gas-phase basicity (GB) []. This is significant because:
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